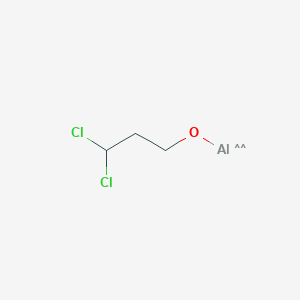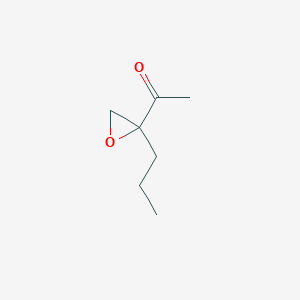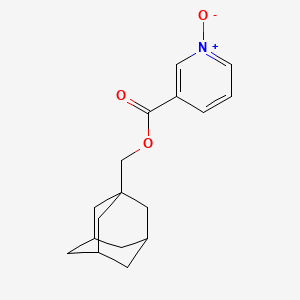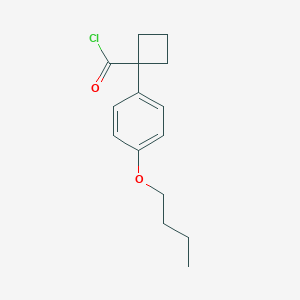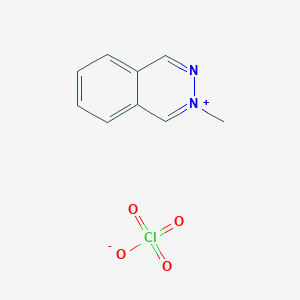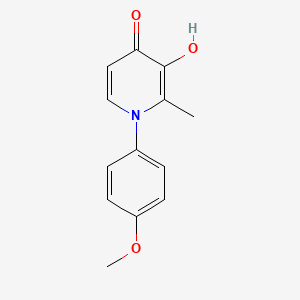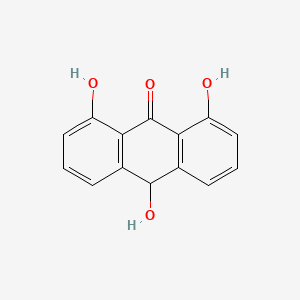
N-(2-Acetamidoethyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetamidoethyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to an ethyl chain, which is further connected to a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetamidoethyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylacetic acid with ethylenediamine, followed by acetylation. The reaction typically proceeds under mild conditions, with the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction can be summarized as follows:
-
Step 1: Formation of the intermediate
- 2-Phenylacetic acid reacts with ethylenediamine to form N-(2-aminoethyl)-2-phenylacetamide.
- Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
-
Step 2: Acetylation
- The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
- Reaction conditions: Room temperature to mild heating, in the presence of a base (e.g., pyridine) to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-(2-Acetamidoethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids.
- Reduction may produce primary or secondary amines.
- Substitution reactions can result in various substituted derivatives.
科学的研究の応用
N-(2-Acetamidoethyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-(2-Acetamidoethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(2-Acetamidoethyl)acrylamide
- N-(2-Acetamidoethyl)-N-acetylacetamide
- 1,2-bis(2-acetamidoethyl)diaziridine
Uniqueness
N-(2-Acetamidoethyl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylacetamide moiety, combined with the acetamidoethyl chain, allows for versatile applications and interactions with various molecular targets.
特性
CAS番号 |
63226-76-6 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
N-(2-acetamidoethyl)-2-phenylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-7-8-14-12(16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15)(H,14,16) |
InChIキー |
VEBANBKCCCSITB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCNC(=O)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
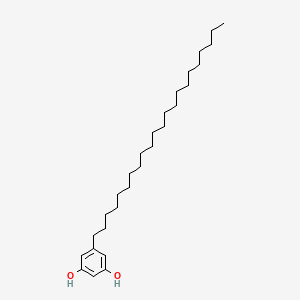
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
